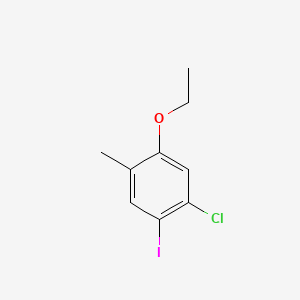![molecular formula C12H6BrClO B14769896 2-Bromo-3-chlorodibenzo[b,d]furan](/img/structure/B14769896.png)
2-Bromo-3-chlorodibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzofuran, 2-bromo-3-chloro- is a halogenated derivative of dibenzofuran, a polycyclic aromatic compound It is characterized by the presence of bromine and chlorine atoms at the 2nd and 3rd positions of the dibenzofuran ring, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dibenzofuran, 2-bromo-3-chloro- typically involves the halogenation of dibenzofuran. One common method is the bromination and chlorination of dibenzofuran using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of dibenzofuran, 2-bromo-3-chloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzofuran, 2-bromo-3-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with additional oxygen-containing functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted dibenzofuran derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Dibenzofuran, 2-bromo-3-chloro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and in the study of halogenated aromatic compounds.
Biology: The compound is used in biochemical studies to understand the effects of halogenated aromatic compounds on biological systems.
Medicine: Research is being conducted on its potential use in the development of pharmaceuticals, particularly in the design of drugs with specific halogenated aromatic structures.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of dibenzofuran, 2-bromo-3-chloro- involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and chlorine atoms enhances its ability to form strong interactions with various biological molecules, influencing their function and activity. These interactions can affect molecular pathways and lead to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran, 3-bromo-2-chloro-: Another halogenated derivative with bromine and chlorine atoms at different positions.
Dibenzofuran, 2,3-dichloro-: A derivative with two chlorine atoms at the 2nd and 3rd positions.
Dibenzofuran, 2,3-dibromo-: A derivative with two bromine atoms at the 2nd and 3rd positions.
Uniqueness
Dibenzofuran, 2-bromo-3-chloro- is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its chemical reactivity and interactions with other molecules. This unique structure can lead to distinct properties and applications compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H6BrClO |
|---|---|
Peso molecular |
281.53 g/mol |
Nombre IUPAC |
2-bromo-3-chlorodibenzofuran |
InChI |
InChI=1S/C12H6BrClO/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6H |
Clave InChI |
SVTXPXJMIUCDBA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC(=C(C=C3O2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate](/img/structure/B14769817.png)












![(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
